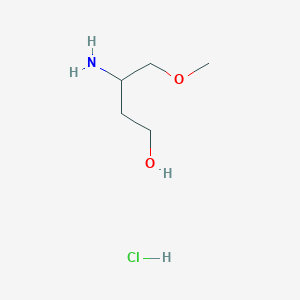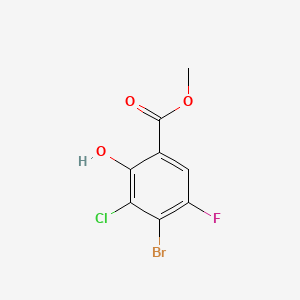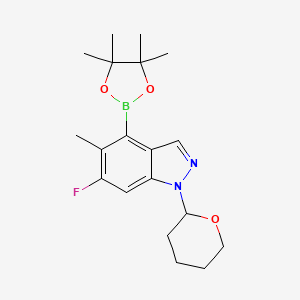
Methyl 4-((tert-butoxycarbonyl)amino)-6-(hydroxymethyl)picolinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-((tert-butoxycarbonyl)amino)-6-(hydroxymethyl)picolinate is a chemical compound with the molecular formula C13H18N2O5 It is a derivative of picolinic acid and contains functional groups such as tert-butoxycarbonyl (Boc) and hydroxymethyl
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((tert-butoxycarbonyl)amino)-6-(hydroxymethyl)picolinate typically involves multiple steps. One common method includes the protection of the amino group with a tert-butoxycarbonyl (Boc) group, followed by the introduction of the hydroxymethyl group at the 6-position of the picolinic acid derivative. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, reduce waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings to achieve the desired level of purity.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-((tert-butoxycarbonyl)amino)-6-(hydroxymethyl)picolinate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The Boc-protected amino group can be deprotected and substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Deprotection of the Boc group can be achieved using acids like trifluoroacetic acid (TFA).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid, while reduction of a nitro group can produce an amine.
Aplicaciones Científicas De Investigación
Methyl 4-((tert-butoxycarbonyl)amino)-6-(hydroxymethyl)picolinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Methyl 4-((tert-butoxycarbonyl)amino)-6-(hydroxymethyl)picolinate involves its interaction with specific molecular targets and pathways. The Boc-protected amino group can be selectively deprotected to reveal a reactive amine, which can then participate in various biochemical reactions. The hydroxymethyl group can also undergo further functionalization, allowing the compound to interact with different biological targets.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 4-((tert-butoxycarbonyl)amino)picolinate: Similar structure but lacks the hydroxymethyl group.
Methyl 4-((tert-butoxycarbonyl)amino)-2-carboxypicolinate: Contains a carboxyl group instead of a hydroxymethyl group.
Methyl 4-((tert-butoxycarbonyl)amino)-6-methylpicolinate: Contains a methyl group instead of a hydroxymethyl group.
Uniqueness
Methyl 4-((tert-butoxycarbonyl)amino)-6-(hydroxymethyl)picolinate is unique due to the presence of both the Boc-protected amino group and the hydroxymethyl group. This combination of functional groups allows for versatile chemical modifications and applications in various fields of research.
Propiedades
Fórmula molecular |
C13H18N2O5 |
|---|---|
Peso molecular |
282.29 g/mol |
Nombre IUPAC |
methyl 6-(hydroxymethyl)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-2-carboxylate |
InChI |
InChI=1S/C13H18N2O5/c1-13(2,3)20-12(18)15-8-5-9(7-16)14-10(6-8)11(17)19-4/h5-6,16H,7H2,1-4H3,(H,14,15,18) |
Clave InChI |
NZHSABMTUJPGJU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1=CC(=NC(=C1)C(=O)OC)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(6-{2-[3-(2-Benzyloxyphenylcarbamoyl)-5-(4-fluorophenyl)-2-isopropyl-4-phenylpyrrol-1-yl]ethyl}-2,2-dimethyl-[1,3]-dioxane-4-yl)acetic Acid tert-Butyl Ester](/img/structure/B13893431.png)
![2-[2-(5-Chloro-4-methyl-2-nitrophenoxy)ethyl]isoindole-1,3-dione](/img/structure/B13893438.png)

![tert-butyl 3-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]propanoate](/img/structure/B13893440.png)

![1-[(5-Bromopyridin-2-yl)methyl]-4-oxoquinolizine-3-carboxylic acid](/img/structure/B13893446.png)
![5-Methyl-2-phenyl-[1,3]oxazolo[5,4-b]pyridine](/img/structure/B13893453.png)


![(NE)-N-[(1-chloroanthracen-9-yl)methylidene]hydroxylamine](/img/structure/B13893470.png)




